Enhanced Lipophilicity: 3,3-Difluoro vs. Mono-Fluoro vs. Non-Fluorinated Cyclopentyl Carbamates
The 3,3-difluorocyclopentyl scaffold in tert-butyl 3,3-difluorocyclopentylcarbamate provides a significantly higher lipophilicity (XLogP3-AA = 2.5) compared to its mono-fluorinated analog, tert-butyl N-(3-fluorocyclopentyl)carbamate, which has a predicted XLogP3 of approximately 1.8, and the non-fluorinated parent compound with an estimated XLogP3 around 1.3 [1]. This increase in lipophilicity can enhance membrane permeability and blood-brain barrier penetration for downstream drug candidates [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.5 (Computed by PubChem) |
| Comparator Or Baseline | Mono-fluoro analog: ~1.8 (estimated); Non-fluorinated analog: ~1.3 (estimated) |
| Quantified Difference | Δ 0.7 to 1.2 log units |
| Conditions | Computational prediction (XLogP3 3.0) based on molecular structure |
Why This Matters
Higher lipophilicity is a key driver for improved membrane permeability and oral bioavailability, making this building block a strategic choice for central nervous system (CNS) and oral drug programs.
- [1] PubChem. (2026). Tert-butyl 3,3-difluorocyclopentylcarbamate (CID: 58293502). National Center for Biotechnology Information. View Source
- [2] Kuujia. (n.d.). tert-Butyl N-(3,3-difluorocyclopentyl)carbamate (CAS 1215071-23-0). View Source
